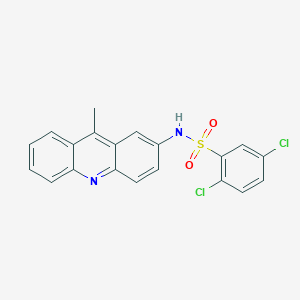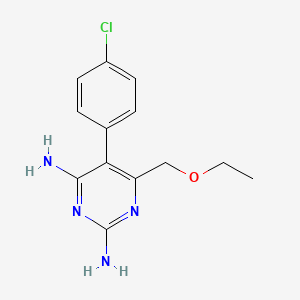
5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a chlorinated benzene derivative, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Final Amination:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for conditions such as cancer, infections, or inflammatory diseases.
Industry: Used in the development of agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine
- 5-(4-Chlorophenyl)-6-(methoxymethyl)pyrimidine-2,4-diamine
- 5-(4-Bromophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine
Uniqueness
The presence of the ethoxymethyl group at position 6 and the chlorophenyl group at position 5 distinguishes 5-(4-Chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine from its analogs. These structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.
Propiedades
Número CAS |
2032-90-8 |
|---|---|
Fórmula molecular |
C13H15ClN4O |
Peso molecular |
278.74 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-6-(ethoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15ClN4O/c1-2-19-7-10-11(12(15)18-13(16)17-10)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H4,15,16,17,18) |
Clave InChI |
UTACRYWPYVJJJH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B12925340.png)
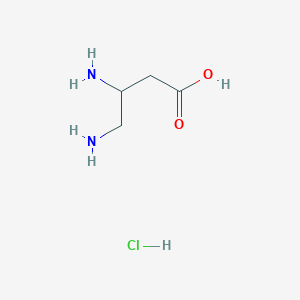
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
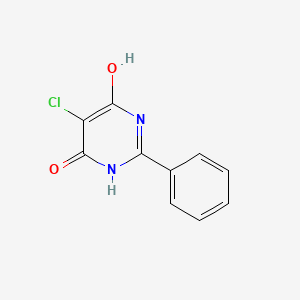
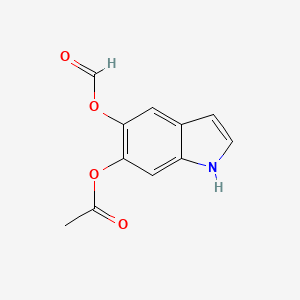
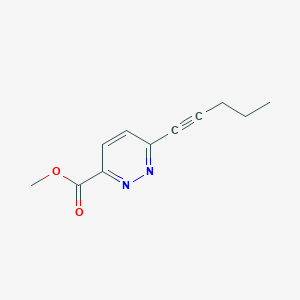
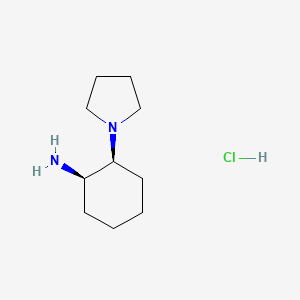
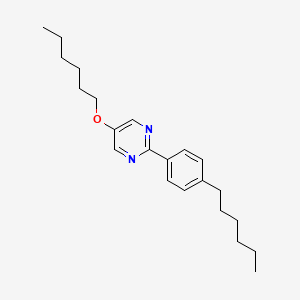
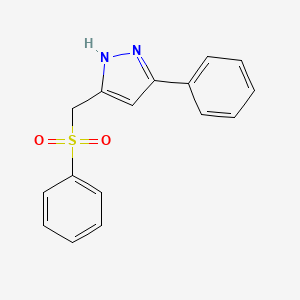
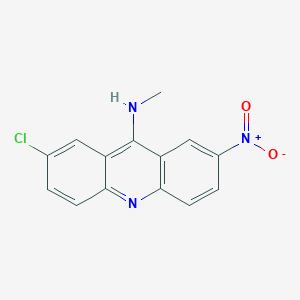
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
